2,4,5-Trihydroxypentanoic acid

Description

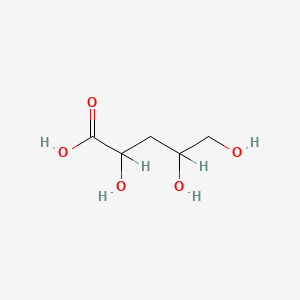

Structure

3D Structure

Properties

IUPAC Name |

2,4,5-trihydroxypentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-3(7)1-4(8)5(9)10/h3-4,6-8H,1-2H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKGLBJVIAQRMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)C(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30944180 | |

| Record name | 3-Deoxypentonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21569-63-1, 29625-78-3, 50480-12-1 | |

| Record name | 3-Deoxy-D-threo-pentonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021569631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythro-3-deoxypentonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029625783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Deoxypentonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050480121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Deoxypentonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trihydroxypentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Chemical Structure Elucidation of 2,4,5 Trihydroxypentanoic Acid

IUPAC Naming Conventions and Systematics for Pentanoic Acid Derivatives

The systematic name for a chemical compound is established by the International Union of Pure and Applied Chemistry (IUPAC). For derivatives of pentanoic acid, the nomenclature follows a clear set of rules. The parent chain is a five-carbon carboxylic acid, "pentanoic acid." The carbon atoms are numbered starting from the carboxyl group (–COOH) as carbon 1.

For 2,4,5-Trihydroxypentanoic acid, the name indicates:

Pentanoic acid : A five-carbon chain with a carboxylic acid functional group at one end.

2,4,5-Trihydroxy : Three hydroxyl (–OH) groups are attached to the carbon chain at positions 2, 4, and 5.

The official IUPAC name for this compound is indeed this compound. nih.goviarc.fr It is also known by other synonyms such as 3-deoxypentonic acid. nih.gov This class of compounds, short-chain hydroxy acids, are organic compounds containing a carboxylic acid and one or more hydroxyl groups on an alkyl chain of fewer than six carbons. iarc.fr

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₁₀O₅ |

| Parent Alkanoic Acid | Pentanoic Acid |

| Functional Groups | Carboxylic acid, Hydroxyl |

| Substituent Positions | 2, 4, 5 |

Isomeric Considerations and Stereochemical Designations of this compound

Isomerism plays a critical role in the chemical and biological identity of this compound. The spatial arrangement of its atoms gives rise to multiple stereoisomers with distinct properties.

The structure of this compound contains two chiral centers, which are carbon atoms attached to four different groups. These are located at positions C2 and C4.

C2 : Bonded to –H, –OH, –COOH, and the –CH₂–CH(OH)–CH₂OH group.

C4 : Bonded to –H, –OH, –CH₂OH, and the –CH₂–CH(OH)–COOH group.

With two chiral centers, the maximum number of possible stereoisomers is 2ⁿ, where n is the number of chiral centers. Therefore, there are 2² = 4 possible stereoisomers for this compound. These exist as two pairs of enantiomers. The specific spatial arrangement of the hydroxyl groups at C2 and C4 is designated using the Cahn-Ingold-Prelog (R/S) system.

The four stereoisomers are:

(2R, 4R)-2,4,5-Trihydroxypentanoic acid

(2S, 4S)-2,4,5-Trihydroxypentanoic acid

(2R, 4S)-2,4,5-Trihydroxypentanoic acid

(2S, 4R)-2,4,5-Trihydroxypentanoic acid

The (2S,4S) and (2R,4R) isomers are enantiomers of each other, as are the (2R,4S) and (2S,4R) isomers. orgsyn.org The relationship between any other pairing is diastereomeric. For instance, the (2S,4S)-isomer is a diastereomer of the (2R,4S)-isomer. orgsyn.org Research has shown that the biological activity of related compounds can be highly dependent on the specific stereoisomer. For example, in studies on the gamma-lactone form, the (2S,4S)-isomer was found to be the most potent in enhancing feeding in rats. nih.gov

The specific placement of the three hydroxyl groups distinguishes this compound from its other structural isomers. The location of these functional groups significantly alters the molecule's chemical properties and biological roles.

| Isomer Name | Hydroxyl Group Positions | Key Distinctions |

| This compound | C2, C4, C5 | Also known as 3-deoxypentonic acid. Lacks a hydroxyl group at C3. |

| 2,3,4-Trihydroxypentanoic acid | C2, C3, C4 | Possesses three contiguous chiral centers (C2, C3, C4), leading to 2³ = 8 possible stereoisomers. kg.ac.rs |

| 3,4,5-Trihydroxypentanoic acid | C3, C4, C5 | Also known as 2-deoxyribonic acid or 2-deoxypentonic acid. Lacks a hydroxyl group at C2 (the α-carbon). foodb.ca |

| 2,3,5-Trihydroxypentanoic acid | C2, C3, C5 | Another structural isomer with a different substitution pattern. |

For example, 3,4,5-trihydroxypentanoic acid (2-deoxyribonic acid) is implicated in DNA damage repair, a role not associated with this compound. vulcanchem.com This highlights how the seemingly minor shift of a hydroxyl group from C2 to C3 results in a molecule with a fundamentally different biological context.

Characterization of Cyclic Forms: The this compound Gamma-Lactone (2-Deoxyribonolactone)

Hydroxy acids, particularly those with a hydroxyl group at the C4 (gamma) or C5 (delta) position, can undergo intramolecular esterification to form cyclic esters known as lactones. This compound readily forms a stable five-membered ring called a gamma-lactone. nih.govtcmsp-e.com

This cyclization occurs between the carboxylic acid at C1 and the hydroxyl group at C4. The resulting structure is systematically named based on the lactone form of the corresponding sugar acid. Since this compound is also known as 3-deoxypentonic acid, its gamma-lactone is a derivative of a deoxypentono-lactone. More specifically, it is often referred to as 2-Deoxyribonolactone or 2-Deoxy-D-ribono-1,4-lactone. tcmsp-e.comlookchem.comcymitquimica.com The "1,4" designation indicates the bond is between the C1 carboxyl group and the C4 hydroxyl group.

This lactone is of significant interest in biochemistry and molecular biology as it represents a form of oxidative DNA damage. nih.govgenesilico.placs.org The formation of 2-deoxyribonolactone lesions in DNA can occur through various oxidative processes, including the effects of γ-irradiation and certain anticancer drugs. nih.govnih.gov This lesion is structurally related to an abasic site in DNA but is more complex. acs.org Its presence in DNA can be mutagenic and can interfere with DNA repair mechanisms. nih.govnih.gov

| Common Name | Systematic Name | Other Synonyms |

| 2-Deoxyribonolactone | (4S,5R)-4-Hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one | This compound gamma-lactone lookchem.comcymitquimica.comctdbase.org, 2-Deoxy-D-ribonic acid γ-lactone lookchem.com |

Derivatives and Protected Forms Relevant to Academic Research (e.g., methyl esters, acetonides)

In academic and synthetic chemistry, derivatives of this compound are crucial as chiral synthons—building blocks used to construct complex target molecules with specific stereochemistry. orgsyn.orgscispace.com To facilitate selective reactions, chemists often use protecting groups to temporarily block one or more of the reactive hydroxyl or carboxyl groups.

Common protected forms include:

Methyl Esters : The carboxylic acid group is converted to a methyl ester (–COOCH₃). This is often done to prevent its acidity from interfering with subsequent reaction steps or to aid in purification. Methyl esters of this compound have been identified as products in the catalytic conversion of pentose (B10789219) sugars. rsc.orgdtu.dk

Acetonides : Diol groups (two hydroxyls on adjacent carbons) can be protected by reacting them with acetone (B3395972) or its equivalent (like 2,2-dimethoxypropane) to form a cyclic ketal known as an acetonide. orgsyn.org In this compound, the 4,5-diol is often protected in this manner.

A well-documented example is the (2S,4S)-2,4,5-trihydroxypentanoic acid 4,5-acetonide methyl ester . orgsyn.org This compound serves as a versatile chiral intermediate. A detailed procedure for its synthesis has been published, starting from D-xylose. orgsyn.org The use of both ester and acetonide protecting groups allows for the selective modification of the remaining free hydroxyl group at the C2 position, making it a valuable tool in enantioselective synthesis. orgsyn.orgscispace.com

| Derivative/Protected Form | Functional Group(s) Modified | Purpose in Research |

| Methyl Ester | Carboxylic acid (C1) | Protects the acidic proton, facilitates purification. rsc.org |

| Acetonide | 4,5-diol | Protects the vicinal diol, allows selective reaction at C2-OH. orgsyn.org |

| Methyl Ester Acetonide | Carboxylic acid (C1) and 4,5-diol | Provides a stable, selectively reactive chiral building block. orgsyn.org |

Occurrence and Natural Distribution of 2,4,5 Trihydroxypentanoic Acid

Identification in Biological Organisms

2,4,5-Trihydroxypentanoic acid has been identified in both the plant and microbial kingdoms. Its presence can be a part of a plant's natural metabolic constitution or a response to environmental pressures. In microbes, it is observed in derivatized forms as a product of specialized metabolic pathways.

Metabolomic studies have confirmed the presence of this compound in tea plants (Camellia sinensis). Its detection has been particularly noted in the context of abiotic stress, such as drought. In a study analyzing the metabolic and lipidomic profiles of tea plants during drought stress and subsequent re-watering, this compound was identified as one of 119 metabolites that showed significant alterations. frontiersin.org The analysis indicated a positive correlation between this compound and several other key metabolites involved in the plant's stress response, including succinic acid, glyceric acid, and fumaric acid. frontiersin.orgnih.gov Another quality evaluation of different tea varieties also listed this compound as a detectable metabolite. researchgate.net These findings suggest a role for this compound in the broader metabolic adjustments that plants undergo to cope with adverse environmental conditions.

Table 1: Research Findings on this compound in Camellia sinensis

| Study Focus | Stress Condition | Key Finding | Correlated Metabolites |

| Metabolomic and Lipidomic Profiling | Drought and Re-watering | Significant alteration in the levels of this compound. frontiersin.org | Succinic acid, Glyceric acid, Fumaric acid. frontiersin.orgnih.gov |

| Quality Evaluation of Tea Varieties | Standard Growth Conditions | Identified as a constituent metabolite in tea germplasm resources. researchgate.net | Not specified. |

In the microbial world, derivatized forms of this compound are produced by certain bacteria. A notable example is the fluorometabolite, (2R,3S,4S)-5-Fluoro-2,3,4-trihydroxypentanoic acid (5-FHPA), which was discovered as a new fluorometabolite in the soil bacterium Streptomyces sp. MA37. This discovery highlights a novel biosynthetic pathway. The production of 5-FHPA begins with the exogenous addition of 5-fluoro-5-deoxy-D-ribose (5-FDR), which acts as an intermediate. A specific gene cluster, denoted as fdr, encodes the pathway for the biosynthesis of 5-FHPA. Within this pathway, an NAD+-dependent dehydrogenase, FdrC, oxidizes 5-FDR into a 5-fluoro-5-deoxy-lactone, which is then hydrolyzed to form 5-FHPA. The identity of this compound in the fermentation broth was confirmed through synthesis and co-correlation analysis using ¹⁹F-NMR and GC-MS.

Table 2: Microbial Production of Derivatized this compound

| Organism | Derivative Compound | Biosynthetic Precursor | Key Enzyme |

| Streptomyces sp. MA37 | (2R,3S,4S)-5-Fluoro-2,3,4-trihydroxypentanoic acid (5-FHPA) | 5-fluoro-5-deoxy-D-ribose (5-FDR) | FdrC (NAD+-dependent dehydrogenase) |

Formation as a Product of Biomass Transformation and Degradation

This compound is also a product of the chemical transformation and degradation of biomass, particularly from components of lignocellulose.

The breakdown of lignocellulosic biomass, a major component of plant cell walls, can yield this compound. Specifically, it has been identified as a degradation product of cellulose under alkaline conditions. hud.ac.uk Its formation pathway has been linked to xylose, a pentose (B10789219) sugar that is a primary constituent of hemicellulose. The process involves an intramolecular Cannizaro reaction of 3-deoxyxylosone, an intermediate in xylose degradation, to form this compound. acs.org This highlights a specific chemical route through which the complex polymers in biomass are broken down into smaller, oxygenated organic acids.

Industrial processes that involve the chemical breakdown of wood, such as the kraft pulping process, generate complex byproduct streams known as black liquors. Kraft black liquor is a mixture of water, inorganic chemicals, and organic matter derived from wood. nrel.gov The organic fraction is composed primarily of lignin fragments, polysaccharides, and resinous materials. nrel.gov While this complex matrix contains a wide variety of carbohydrate degradation products and organic acids, specific identification of this compound in published analyses of kraft black liquor is not prevalent. The degradation of hemicelluloses like xylan in these processes leads to various sugar acids, but the literature predominantly focuses on other major components like isosaccharinic acids.

Biosynthesis and Enzymatic Pathways Involving 2,4,5 Trihydroxypentanoic Acid and Its Analogs

Microbial Biosynthesis of 5-Fluoro-2,3,4-Trihydroxypentanoic Acid (5-FHPA)

A novel fluorometabolite, (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid (5-FHPA), has been identified in the soil bacterium Streptomyces sp. MA37 nih.govresearchgate.netrsc.org. Its discovery has unveiled a new biosynthetic pathway branching from the known route for fluoroacetate (B1212596) and 4-fluorothreonine (B18676) synthesis nih.govresearchgate.net.

Identification of Gene Clusters and Enzymes Involved (e.g., fdr gene cluster, FdrC)

Bioinformatics analysis of the Streptomyces sp. MA37 genome led to the identification of a specific gene cluster, termed the fdr gene cluster, which is responsible for the biosynthesis of 5-FHPA. nih.govresearchgate.net This cluster encodes the necessary enzymatic machinery for this unique metabolic pathway. A key enzyme encoded within this cluster is FdrC. nih.govresearchgate.net Over-expression and subsequent in vitro assays of FdrC have been crucial in elucidating its function within the biosynthetic cascade. nih.govresearchgate.net

Enzymatic Mechanisms (e.g., NAD+-dependent dehydrogenase activity)

The enzyme FdrC has been characterized as a NAD+-dependent dehydrogenase. nih.govresearchgate.net This classification is based on its requirement for the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to carry out its catalytic function. nih.govresearchgate.net Specifically, FdrC catalyzes the oxidation of the precursor molecule, 5-fluoro-5-deoxy-D-ribose (5-FDR). nih.govresearchgate.net This oxidation reaction is a critical step in the conversion of the sugar precursor into the final acidic product. The reaction mechanism involves the transfer of a hydride ion from the substrate to NAD+, resulting in the formation of NADH. nih.govebi.ac.uk

Precursor Utilization and Metabolite Intermediates (e.g., 5-fluoro-5-deoxy-D-ribose)

The biosynthetic pathway to 5-FHPA diverges from the established fluorometabolite pathway at the intermediate 5-fluoro-5-deoxy-ribose phosphate (B84403) (5-FDRP). researchgate.net While 5-FDRP is a common precursor for fluoroacetate and 4-fluorothreonine, in Streptomyces sp. MA37, it can also be shunted towards 5-FHPA production. researchgate.netnih.gov

The key steps in the biosynthesis of 5-FHPA are as follows:

Formation of the Precursor: The pathway begins with the fluorinase-catalyzed reaction between fluoride (B91410) ions and S-adenosyl-L-methionine (SAM) to produce 5'-deoxy-5'-fluoroadenosine (5'-FDA). wikipedia.org

Phosphorolysis: 5'-FDA is then converted to 5-fluoro-5-deoxy-D-ribose-1-phosphate (5-FDRP) by a purine (B94841) nucleoside phosphorylase. wikipedia.orgwikipedia.org

Branch Point: At this stage, 5-FDRP acts as a branch point. researchgate.net Phosphorolysis of 5-FDRP generates 5-fluoro-5-deoxy-D-ribose (5-FDR). nih.gov

Oxidation by FdrC: The FdrC enzyme, an NAD+-dependent dehydrogenase, oxidizes 5-FDR to form 5-fluoro-5-deoxy-D-ribono-γ-lactone (5-FRL). nih.gov

Hydrolysis: The final step involves the hydrolysis of the lactone ring of 5-FRL to yield (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid (5-FHPA). nih.govresearchgate.net

Experiments involving the exogenous addition of 5-FDR to cell-free extracts of Streptomyces sp. MA37 confirmed that it serves as a direct intermediate for the biosynthesis of 5-FHPA and other unidentified fluorometabolites, rather than significantly contributing to the production of fluoroacetate or 4-fluorothreonine. nih.govresearchgate.netrsc.org

| Enzyme/Gene Cluster | Function | Substrate | Product | Cofactor |

|---|---|---|---|---|

| fdr gene cluster | Encodes the biosynthetic pathway for 5-FHPA | 5-fluoro-5-deoxy-D-ribose | 5-Fluoro-2,3,4-trihydroxypentanoic acid | - |

| FdrC | Oxidation of 5-fluoro-5-deoxy-D-ribose | 5-fluoro-5-deoxy-D-ribose (5-FDR) | 5-fluoro-5-deoxy-D-ribono-γ-lactone (5-FRL) | NAD+ |

Theoretical Models and Proposed Biosynthetic Routes from Carbohydrates

While the microbial biosynthesis of the fluorinated analog provides a concrete example, theoretical models offer insights into potential synthetic routes to hydroxy acids from readily available carbohydrates.

Cannizzaro Reaction Mechanisms in Sugar Oxidation

The Cannizzaro reaction is a chemical process that involves the base-induced disproportionation of two molecules of a non-enolizable aldehyde to produce a primary alcohol and a carboxylic acid. wikipedia.orgbyjus.com This reaction is relevant to carbohydrate chemistry as sugars, particularly aldoses, can be considered polyhydroxy aldehydes. Under strongly alkaline conditions, aldehydes lacking alpha-hydrogens can undergo this redox reaction. wikipedia.orgchemistrysteps.com

The mechanism proceeds through the following key steps:

Nucleophilic Attack: A hydroxide (B78521) ion attacks the carbonyl carbon of an aldehyde molecule, forming a tetrahedral intermediate. wikipedia.orgbyjus.compurechemistry.org

Hydride Transfer: This intermediate then collapses, reforming the carbonyl group and transferring a hydride ion to a second aldehyde molecule. wikipedia.orgbyjus.com

Product Formation: The aldehyde molecule that loses the hydride is oxidized to a carboxylic acid, while the aldehyde molecule that accepts the hydride is reduced to an alcohol. wikipedia.orgbyjus.com

In the context of sugar chemistry, the formose reaction, which produces a complex mixture of sugars from formaldehyde (B43269) under alkaline conditions, is often accompanied by Cannizzaro-type reactions. nih.gov This concurrent reaction can lead to the formation of sugar acids (hydroxy acids) and sugar alcohols (alditols). nih.gov For example, glycolaldehyde (B1209225) can be converted to glycolic acid through a base-catalyzed Cannizzaro reaction. nih.gov

Role of Lewis Acids in Carbohydrate Conversion to Hydroxy Acids

Lewis acids are known to catalyze various transformations of carbohydrates. While much of the research has focused on the dehydration of sugars to produce compounds like 5-hydroxymethylfurfural (B1680220) (HMF), the underlying principles can be extended to the formation of hydroxy acids. researchgate.net Lewis acids can coordinate to the oxygen atoms of the hydroxyl and carbonyl groups in sugars. rsc.org This coordination can facilitate bond cleavage and rearrangement reactions. rsc.org

For instance, water-compatible Lewis acids, such as certain lanthanide salts, have been shown to be effective in the conversion of glucose and other carbohydrates. researchgate.net In the context of forming hydroxy acids, a Lewis acid could potentially promote the isomerization of aldoses to ketoses and facilitate retro-aldol reactions, which break down larger sugars into smaller, reactive intermediates. These intermediates could then be oxidized to form various hydroxy acids. The use of Lewis acidic zeolite catalysts has also been explored for the conversion of carbohydrates to alpha-hydroxy acids.

Role in Nucleic Acid Integrity and Dna Repair Mechanisms

2-Deoxyribonolactone as an Oxidative DNA Lesion

2-Deoxyribonolactone is a form of oxidized apurinic/apyrimidinic (AP) site, which is more cytotoxic and mutagenic than a simple abasic site. nih.gov Its presence in DNA can block the progression of DNA polymerases, leading to replication fork collapse and the formation of double-strand breaks.

The formation of 2-deoxyribonolactone is a consequence of oxidative damage to the C1' position of the deoxyribose sugar in the DNA backbone. nih.gov This oxidation can be initiated by a variety of agents and processes:

Reactive Oxygen Species (ROS): Endogenous metabolic processes and external factors like ionizing radiation generate ROS, which can attack the DNA sugar-phosphate backbone. nih.govnih.gov

Antitumor Antibiotics: Certain antitumor drugs, such as neocarzinostatin (B611948) and other enediyne antibiotics, are known to induce the formation of 2-deoxyribonolactone. oup.comacs.org

UV and Gamma-Irradiation: Exposure to these forms of radiation can lead to the generation of free radicals that oxidize the C1' position of deoxyribose. nih.govacs.org

Metal-Induced Damage: The presence of metal ions, such as in copper-phenanthroline complexes, can also mediate the oxidation of the deoxyribose moiety, potentially forming 2-deoxyribonolactone as an intermediate. oup.com

The C1'-radical, formed through these damaging events, undergoes an oxygen-dependent process to yield the 2-deoxyribonolactone lesion. nih.gov

In single-stranded DNA, the 2-deoxyribonolactone lesion is chemically labile. nih.govnih.gov Under physiological conditions, it can undergo spontaneous β-elimination, leading to the formation of a reactive α,β-unsaturated aldehyde known as a butenolide. nih.govnih.gov This process results in a strand break with a 3'-phosphate terminus. nih.govoup.com The half-life for this cleavage is approximately 20 hours in single-stranded DNA. nih.gov The reactivity of this lesion is a critical factor in its biological consequences, as the butenolide intermediate is highly electrophilic and can react with nucleophiles. nih.gov

Advanced Chemical Synthesis and Derivatization of 2,4,5 Trihydroxypentanoic Acid

Chiral Synthesis from Monosaccharide Precursors (e.g., D-xylose)

The synthesis of chiral molecules from readily available, inexpensive starting materials is a cornerstone of modern organic synthesis. Monosaccharides, such as D-xylose, represent an abundant source of chirality. The conversion of D-xylose to 2,4,5-trihydroxypentanoic acid can be achieved through processes that leverage the inherent stereochemistry of the sugar. One key pathway involves the formation of an intermediate, 3-deoxyxylosone, from xylose. This intermediate can then undergo an intramolecular Cannizzaro reaction to yield this compound, preserving the chiral information from the original sugar precursor. researchgate.net This approach provides a direct route from the biomass-derived pentose (B10789219) to the desired chiral hydroxy acid.

Stereoselective Formation of this compound Derivatives (e.g., acetonide methyl esters)

To be useful as chiral synthons, the multiple hydroxyl groups of this compound must be selectively protected. This allows for regioselective reactions at specific positions. A common and practical derivative is the (2S,4S)-2,4,5-Trihydroxypentanoic acid 4,5-Acetonide Methyl Ester. researchgate.net The formation of this derivative involves two key steps: esterification of the carboxylic acid to a methyl ester and the protection of the vicinal diols at the C4 and C5 positions as an acetonide. This stereoselective protection is crucial as it locks the conformation and differentiates the hydroxyl groups, paving the way for further synthetic manipulations. researchgate.net The resulting acetonide methyl ester is a stable, selectively protected derivative that serves as a valuable chiral pool synthon. researchgate.net

Table 1: Key Derivatives of this compound

| Derivative Name | Structure | Key Features |

|---|

Utilization of this compound Derivatives as Chiral Synthons

The selectively protected derivatives of this compound are powerful intermediates in the synthesis of more complex and biologically significant molecules. Their inherent chirality is transferred to the target molecule, avoiding the need for asymmetric synthesis or chiral resolution steps.

Fluorinated nucleoside analogs are a critical class of chemotherapeutic agents used in the treatment of various cancers. openaccesspub.orgmdpi.com The synthesis of these complex molecules often relies on chiral precursors to construct the modified sugar moiety. Derivatives of this compound serve as key starting materials for the furanose ring system found in these analogs.

Clofarabine: This second-generation purine (B94841) nucleoside analog is used in the treatment of leukemia. openaccesspub.orgmdpi.com Its synthesis can utilize chiral synthons derived from carbohydrates to construct the 2-deoxy-2-fluoro-arabinofuranosyl moiety. The substitution of a fluorine atom at the C-2' position enhances the metabolic stability of the glycosidic bond. mdpi.com

Gemcitabine (B846): A cytidine (B196190) analog characterized by two fluorine atoms at the 2'-position of the deoxyribose ring, gemcitabine is a first-line therapy for several cancers. nih.gov The synthesis of its difluorinated sugar component requires precise stereochemical control, which can be achieved using chiral precursors derived from polyhydroxy acids.

The use of synthons like (2S,4S)-2,4,5-trihydroxypentanoic acid 4,5-acetonide methyl ester facilitates the construction of the core furanose structure with the correct stereochemistry required for these life-saving drugs. researchgate.net

The utility of this compound derivatives extends beyond nucleosides. As versatile chiral building blocks, they can be incorporated into a wide array of complex organic molecules. Their polyfunctional nature allows for diverse chemical transformations, including the formation of lactones, which are common structural motifs in natural products. The defined stereocenters in these synthons are crucial for building molecules with specific three-dimensional architectures, which is often a prerequisite for biological activity.

Chemo-Enzymatic Approaches to this compound Derivatives (e.g., aldolase (B8822740) platforms)

Chemo-enzymatic synthesis combines the efficiency and versatility of chemical reactions with the unparalleled selectivity of biocatalysts. nih.govmdpi.com This approach is particularly advantageous for creating complex chiral molecules. Aldolases, for example, are enzymes that catalyze stereoselective aldol (B89426) reactions, forming carbon-carbon bonds with the creation of new stereocenters.

Deoxyribose-5-phosphate aldolase (DERA) has been employed in one-pot tandem aldol reactions to generate intermediates with multiple stereogenic centers from simple starting materials. nih.gov Such enzymatic platforms can be harnessed to produce precursors to this compound derivatives with very high enantiomeric and diastereomeric excess. nih.gov These biocatalytic methods offer a sustainable and highly efficient alternative to traditional chemical synthesis, often proceeding under mild reaction conditions with high atom economy. nih.govmdpi.com

Table 2: Comparison of Synthetic Approaches

| Approach | Key Advantages | Example Enzyme/Reaction |

|---|---|---|

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials (e.g., D-xylose). | Intramolecular Cannizzaro reaction of 3-deoxyxylosone. researchgate.net |

| Stereoselective Derivatization | Provides selectively protected intermediates for further synthesis. | Acetonide protection of vicinal diols. |

| Chemo-Enzymatic Synthesis | High stereoselectivity, mild reaction conditions, sustainable. | Deoxyribose-5-phosphate aldolase (DERA) catalyzed aldol reactions. nih.gov |

| Heterogeneous Catalysis | Direct conversion of biomass, potential for continuous processes. | Tin-containing zeolite catalysts (e.g., Sn-Beta). researchgate.net |

Catalytic Conversion of Pentoses to this compound Methyl Ester

The direct conversion of biomass, such as pentose sugars, into valuable platform chemicals is a key goal of green chemistry. Heterogeneous catalysts, particularly tin-containing zeolites like Sn-Beta, have shown promise in converting pentoses directly into derivatives of this compound. researchgate.net In the presence of methanol, these catalysts can facilitate the conversion of sugars like xylose into this compound methyl ester. researchgate.net This process occurs under alkali-free conditions and represents a more direct and potentially scalable route from raw biomass to the desired chemical intermediate, bypassing multiple protection and deprotection steps often required in classical organic synthesis. researchgate.net

Analytical Methodologies for Research and Characterization of 2,4,5 Trihydroxypentanoic Acid

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for separating 2,4,5-trihydroxypentanoic acid from complex mixtures, allowing for its precise detection and measurement. High-performance liquid chromatography and gas chromatography, often coupled with mass spectrometry, are the most powerful and widely used methods.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a highly sensitive and specific technique for the analysis of non-volatile and thermally labile compounds like this compound. This method allows for the separation of the analyte from a complex matrix, followed by its ionization and detection based on its mass-to-charge ratio.

In a typical HPLC-MS/MS analysis, sample extracts are analyzed using an ultra-performance liquid chromatography-electrospray ionization-triple quadrupole-linear ion trap mass spectrometry (UPLC-ESI-QTRAP-MS/MS) system. nih.gov The chromatographic separation is often achieved on a C18 column, which is suitable for retaining polar compounds like this compound. nih.govmdpi.com The mobile phase usually consists of a gradient of an aqueous solution (often containing a modifier like formic acid or ammonium acetate to improve ionization) and an organic solvent such as acetonitrile or methanol. mdpi.comnih.gov

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantitative analysis, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the target analyte and an internal standard. mdpi.comresearchgate.net

Table 1: Illustrative HPLC-MS Parameters for Hydroxylated Pentanoic Acids

| Parameter | Typical Conditions |

| Column | C18 (e.g., Agilent SB-C18, 1.8 µm, 2.1 mm x 100 mm) nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water nih.gov |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol nih.gov |

| Flow Rate | 0.2 - 0.4 mL/min mdpi.com |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| MS Detection | Triple Quadrupole or QTRAP in MRM mode nih.gov |

This table presents a generalized set of parameters. Method optimization is essential for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, particularly in metabolomics studies. nih.gov Due to the low volatility of this polar compound, a derivatization step is required prior to GC analysis to convert it into a more volatile and thermally stable derivative.

The identity of a related fluorinated metabolite, (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid (5-FHPA), was confirmed through GC-MS analysis after derivatization. rsc.org This confirmation was achieved by comparing the derivatized analyte from a fermentation broth with a synthetically prepared and derivatized reference standard. rsc.org

Derivatization typically involves silylation, where the hydroxyl and carboxyl groups of the acid react with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form trimethylsilyl (TMS) esters and ethers. sigmaaldrich.com These TMS derivatives are significantly more volatile and produce characteristic fragmentation patterns in the mass spectrometer, aiding in their identification. nist.gov

Table 2: Example GC-MS Parameters for Derivatized Organic Acids

| Parameter | Typical Conditions |

| Column | DB-5MS (or equivalent 5% phenyl-polymethylsiloxane) nih.gov |

| Injector Temperature | 250 °C nih.gov |

| Oven Program | Temperature gradient (e.g., initial hold at 60°C, ramp to 300°C) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV nih.gov |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

Specific parameters will vary depending on the derivative and the analytical goals.

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the unambiguous structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry reveals the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of organic molecules. For this compound, ¹H-NMR and ¹³C-NMR are the primary experiments used to determine its structure. While specific experimental data for this compound is not widely published, predicted spectra and data from analogous compounds provide insight into the expected chemical shifts and coupling patterns.

In the case of the related compound (2R,3S,4S)-5-fluoro-2,3,4-trihydroxypentanoic acid, ¹⁹F-NMR was a key technique used to confirm its identity. rsc.org The presence and splitting pattern of the fluorine signal provided definitive evidence for the structure of this fluorometabolite. rsc.org

Table 3: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for Hydroxypentanoic Acid Structures

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-COOH) | ~12 (broad) | ~175-180 |

| C2 (-CH(OH)) | ~4.0-4.5 | ~70-75 |

| C3 (-CH₂) | ~1.5-2.0 | ~35-40 |

| C4 (-CH(OH)) | ~3.8-4.3 | ~65-70 |

| C5 (-CH₂(OH)) | ~3.5-4.0 | ~60-65 |

These are predicted values and may vary based on solvent and other experimental conditions. Data is extrapolated from similar structures. np-mrd.orgnp-mrd.org

Mass spectrometry (MS) is crucial for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. The exact mass of the compound is 150.052823422 Da. iarc.fr

In GC-MS analysis, after derivatization (e.g., silylation), the molecule undergoes electron ionization, leading to fragmentation. The resulting fragmentation pattern is a chemical fingerprint that can be compared to spectral libraries for identification. For instance, the TMS derivative of a pentanoic acid would show characteristic fragments resulting from the loss of methyl groups and cleavage of the carbon chain. nist.gov

In HPLC-MS, soft ionization techniques like electrospray ionization (ESI) are typically used, which often result in the observation of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, confirming the molecular weight. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of these parent ions, providing further structural details.

Sample Preparation and Derivatization Strategies for Analytical Studies

Effective sample preparation is a critical step to ensure the accuracy and reliability of the analysis of this compound. The choice of preparation method depends on the biological matrix (e.g., plasma, urine, cell extracts) and the analytical technique being employed.

For HPLC-MS analysis, a common approach for plasma samples is protein precipitation. mdpi.comresearchgate.net This is often achieved by adding a cold organic solvent like acetonitrile to the plasma sample, which denatures and precipitates the proteins. mdpi.com After centrifugation, the supernatant containing the analyte can be further diluted or directly injected into the HPLC system. mdpi.com

For GC-MS analysis, in addition to derivatization, an extraction step is usually necessary to isolate the organic acids from the aqueous biological matrix. This can be achieved through liquid-liquid extraction or solid-phase extraction (SPE).

Derivatization is a key strategy, particularly for GC-MS, to enhance the volatility and thermal stability of this compound. researchgate.net The most common derivatization method is silylation, which converts the polar hydroxyl and carboxyl groups into nonpolar trimethylsilyl (TMS) ethers and esters. sigmaaldrich.comgcms.cz Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used. sigmaaldrich.com The reaction conditions, including temperature and time, need to be optimized to ensure complete derivatization. sigmaaldrich.com

Table 4: Common Derivatization Reagents for GC Analysis of Hydroxy Acids

| Reagent | Abbreviation | Functional Groups Targeted | Key Features |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH₂, -SH | Highly reactive; volatile byproducts. sigmaaldrich.com |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH, -NH₂, -SH | Most volatile TMS amide; excellent for FID and MS detection. sigmaaldrich.com |

| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -OH, -COOH, -NH₂, -SH | Forms stable t-BDMS derivatives; less moisture sensitive. greyhoundchrom.com |

| n-Butylboronic acid | 1,2- and 1,3-diols, α- and β-hydroxy acids | Forms cyclic boronate esters. gcms.cz |

Theoretical and Computational Studies of 2,4,5 Trihydroxypentanoic Acid

Quantum Mechanical Calculations for Conformational Analysis

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule by solving the Schrödinger equation. For 2,4,5-Trihydroxypentanoic acid, these methods would be employed to perform a thorough conformational analysis, identifying the molecule's most stable three-dimensional structures.

The process involves systematically rotating the molecule's single bonds (dihedral angles) and calculating the potential energy of each resulting conformation. researchgate.net This exploration of the potential energy surface reveals low-energy, stable conformers and high-energy transition states between them. researchgate.net Methods like Density Functional Theory (DFT) or ab initio calculations (e.g., Hartree-Fock, Møller-Plesset perturbation theory) would be used to balance accuracy with computational cost. nih.govnih.gov Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be included to simulate the effects of a solvent environment on conformational stability. nih.gov

The results of such an analysis are crucial for understanding how the molecule's shape, governed by intramolecular hydrogen bonding and steric hindrance, influences its reactivity and ability to interact with other molecules.

| Parameter | Description | Example Finding |

|---|---|---|

| Lowest Energy Conformer | The three-dimensional structure with the lowest calculated potential energy. | A folded structure stabilized by an intramolecular hydrogen bond between the C5 hydroxyl group and the carboxylic acid moiety. |

| Relative Energies (ΔE) | The energy difference between various stable conformers and the global minimum. | Extended (linear) conformers are predicted to be 3-5 kcal/mol higher in energy than the global minimum. |

| Key Dihedral Angles | The specific bond rotation angles that define the lowest-energy structures. | The O-C-C-O dihedral angles are critical in determining the orientation of the hydroxyl groups. |

| Rotational Barriers | The energy required to rotate from one stable conformer to another. | The energy barrier for rotation around the C2-C3 bond is calculated to be higher than that of the C3-C4 bond due to steric interactions. |

Molecular Dynamics Simulations for Interactions with Biological Macromolecules

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations would provide detailed insights into its interactions with biological targets such as enzymes or DNA. nih.govnih.gov

A typical MD simulation protocol involves placing the molecule (the ligand) near a biological macromolecule in a simulated aqueous environment. researchgate.net The forces between all atoms are calculated using a force field, and Newton's laws of motion are applied to predict their subsequent movements over short time intervals. mdpi.com These simulations can reveal the preferred binding site of the molecule, the specific interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the complex, and the conformational changes that may occur in both the ligand and the macromolecule upon binding. mdpi.com Such studies are instrumental in drug discovery and in understanding the biological roles of small molecules. nih.gov

| Parameter | Description | Example Finding |

|---|---|---|

| Target Macromolecule | The biological molecule (e.g., protein, DNA) being studied. | Human single-stranded DNA binding protein 1 (hSSB1). nih.gov |

| Binding Site | The specific region on the macromolecule where the ligand binds. | The simulation predicts binding within a positively charged pocket lined with specific amino acid residues. |

| Key Interactions | The primary non-covalent forces stabilizing the ligand-macromolecule complex. | Hydrogen bonds form between the ligand's hydroxyl groups and the side chains of Arginine and Lysine residues. |

| Binding Free Energy (ΔGbind) | The calculated energy change upon binding, indicating affinity. | Calculated using MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to be -7.5 kcal/mol. |

Computational Modeling of Reaction Mechanisms (e.g., enzyme catalysis, DNA damage)

Computational modeling is essential for elucidating the step-by-step pathways of chemical reactions, including those involving enzyme catalysis and DNA damage. nih.govtandfonline.com Such models can identify transition states, reaction intermediates, and calculate activation energies, providing a level of detail often unattainable through experiments alone. nih.govoup.com

Enzyme Catalysis: this compound is a known product in biorefinery processes, which often involve enzyme-catalyzed reactions. Computational studies, particularly hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, are ideally suited to model these reactions. mdpi.com In a QM/MM simulation, the reacting molecules (substrate and key enzyme residues) are treated with high-accuracy QM methods, while the rest of the enzyme and solvent are modeled using more efficient MM force fields. nih.govacs.org This approach can clarify how an enzyme stabilizes the transition state and accelerates the reaction. One reaction relevant to this compound is its formation from xylose, which proceeds through an intramolecular Cannizzaro reaction of an intermediate, 3-deoxyxylosone. uobasrah.edu.iqwikipedia.orglibretexts.org Computational models could detail the hydride transfer step central to this mechanism. byjus.comjk-sci.com

DNA Damage: The gamma-lactone form of this compound is structurally related to 2-deoxyribonolactone, a major type of oxidized abasic site that can cause DNA damage. nih.govnih.gov Computational models can be used to investigate how such lesions form and how they interact with DNA repair enzymes. nih.gov These models can simulate the electronic and structural changes during the formation of the lesion and its subsequent effects on the DNA double helix, providing insights into mechanisms of aging and disease. nih.govucsf.edu

| Reaction Type | Computational Method | Potential Key Findings |

|---|---|---|

| Enzyme Catalysis (Formation) | QM/MM Simulation | Identification of the rate-limiting step in the intramolecular Cannizzaro reaction; quantification of catalytic residue contributions to transition state stabilization. |

| DNA Damage (by Lactone form) | DFT Calculations and MD Simulation | Determination of the energetic favorability of lactone formation and its impact on DNA helix stability; modeling the interaction of the damaged DNA site with repair enzymes like FEN1. nih.gov |

Biotechnological and Industrial Applications of 2,4,5 Trihydroxypentanoic Acid Derivatives

Development as a Building Block for Specialty Polymers and Materials (e.g., polyesters)

The molecular structure of 2,4,5-trihydroxypentanoic acid, featuring multiple hydroxyl functional groups and a carboxyl group, enables its use as a monomer in step-growth polymerization to produce polyesters. These bio-based polymers are gaining attention as sustainable alternatives to petroleum-derived plastics.

Research has demonstrated the synthesis of novel polyesters through the polycondensation of xylonic acid derivatives with various co-monomers. For instance, polyesters have been successfully synthesized using D-xylonic acid, its lactone form (D-xylonolactone), or its methyl ester (methyl D-xylonate) as the monomer. In one approach, melt-polycondensation of methyl D-xylonate with a diol, such as 1,4-butanediol, in the presence of a catalyst like titanium(IV) isopropoxide, yields a polyester. Similarly, polycondensation can be achieved using D-xylonolactone and 1,4-butanediol. These processes result in polyesters with varying molecular weights, demonstrating the viability of xylonic acid as a component in specialty polymers.

The properties of these xylonate-based polyesters can be tailored by the choice of co-monomers and polymerization conditions. The resulting polymers are part of a growing class of materials derived entirely from renewable resources, offering potential applications in packaging, textiles, and biomedical fields.

| Monomer 1 | Co-monomer | Polymer Type | Molecular Weight (Mw) | Polydispersity Index (PDI) |

| Methyl D-xylonate | 1,4-Butanediol | Polyester | 12,000 g/mol | 1.8 |

| D-Xylonolactone | 1,4-Butanediol | Polyester | 11,000 g/mol | 1.9 |

Role in Biocatalytic Transformations for Fine Chemical Production

Biocatalysis offers a highly specific, efficient, and environmentally benign route for chemical synthesis compared to traditional chemical methods mdpi.com. This compound is a prominent example of a fine chemical produced via biocatalytic transformations, primarily from D-xylose, a major component of hemicellulose.

The key enzymatic step in this bioconversion is the oxidation of xylose, which is catalyzed by NAD-dependent xylose dehydrogenase (XDH) dtu.dk. Numerous research efforts have focused on developing and optimizing microbial strains and enzymatic systems to produce xylonic acid at high yields and productivity. Genetically engineered microorganisms, such as Zymomonas mobilis and Escherichia coli, have been successfully employed as whole-cell biocatalysts for this purpose mdpi.commdpi.comembrapa.br.

These biocatalytic processes involve the expression of genes encoding for xylose dehydrogenase in a host organism, which then converts xylose from lignocellulosic hydrolysates directly into xylonic acid embrapa.brnih.govjmb.or.krresearchgate.net. Researchers have enhanced production by optimizing fermentation conditions, increasing the copy number of the dehydrogenase gene, and deleting competing metabolic pathways mdpi.com. This has led to high-titer production of xylonic acid, with yields approaching the theoretical maximum mdpi.comembrapa.br. The biocatalytically produced xylonic acid can then serve as a precursor for other valuable chemicals or as a monomer for polymers, as discussed previously.

| Biocatalyst System | Substrate | Key Enzyme(s) | Product Titer | Yield |

| Engineered Zymomonas mobilis | D-xylose | Xylose Dehydrogenase (XDH) | 56.44 g/L | 1.08 g/g |

| Engineered Zymomonas mobilis | Sugarcane Bagasse Hydrolysate | Xylose Dehydrogenase (XDH) | 11.13 g/L | 1.11 g/g |

| Engineered E. coli | D-xylose | Xylose Dehydrogenase (XDH) | High Yield Reported | Not specified |

| Co-immobilized Enzymes | D-xylose | Xylose Dehydrogenase, Alcohol Dehydrogenase | >4.1 mM | Not specified |

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for the preparation of 2,4,5-Trihydroxypentanoic acid and its methyl ester derivatives?

- Methodological Answer: A key route involves catalytic conversion of pentoses (e.g., D-xylose) using Sn-Beta zeolites in methanol, where alkali ions (e.g., K⁺) modulate reaction pathways. For derivatives like this compound methyl ester (TPM), acetonide protection of hydroxyl groups (e.g., 4,5-acetonide) is critical to stabilize intermediates during synthesis .

Q. Which analytical techniques are recommended for quantifying this compound in reaction mixtures without prior purification?

- Methodological Answer: Quantitative high-field NMR spectroscopy enables in situ analysis of complex mixtures, distinguishing products like TPM and methyl lactate without requiring purification or reference standards. This technique is particularly useful for tracking competing reaction pathways in catalytic systems .

Q. How can structural isomers of trihydroxypentanoic acid (e.g., 2,4,5 vs. 3,4,5) be differentiated experimentally?

- Methodological Answer: Comparative studies using X-ray crystallography, nuclear Overhauser effect (NOE) NMR, and computational modeling (e.g., DFT calculations) are essential to resolve hydroxyl group positions. These methods clarify hydrogen-bonding networks and stereoelectronic effects, which influence reactivity and stability .

Advanced Research Questions

Q. How do alkali counterions influence the catalytic activity of Sn-Beta in the synthesis of this compound derivatives?

- Methodological Answer: Alkali ions (e.g., K⁺) act as promoters for methyl lactate formation at moderate concentrations but inhibit all major pathways at higher concentrations. Systematic titration experiments with in situ NMR monitoring reveal that alkali ions alter the Lewis acidity of Sn-Beta, requiring precise concentration control to optimize selectivity .

Q. What role do hydroxyl group positions play in the physicochemical properties and biological activity of trihydroxypentanoic acid isomers?

- Methodological Answer: The 2,4,5-hydroxyl arrangement enhances hydrogen-bonding capacity and acidity compared to 3,4,5 isomers, affecting solubility and interaction with biological targets. Metabolomic profiling (e.g., LC-MS) and enzyme inhibition assays are recommended to evaluate isomer-specific bioactivity .

Q. How can acetonide protecting groups be strategically employed in the synthesis of this compound derivatives?

- Methodological Answer: Selective acetonide protection of the 4,5-hydroxyl groups stabilizes the molecule during functionalization at the 2-position. This approach is critical for synthesizing chiral intermediates, as demonstrated in the conversion of D-xylose to (2S,4S)-2,4,5-trihydroxypentanoic acid 4,5-acetonide methyl ester .

Q. What experimental designs are suitable for resolving contradictory data on the stability of this compound in aqueous systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.